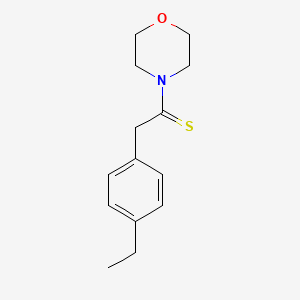

2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione

Description

2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione is a sulfur-containing organic compound featuring a morpholine ring linked to a thione group and a 4-ethylphenyl substituent. The morpholine moiety is a common pharmacophore in drug design due to its solubility-enhancing and hydrogen-bonding capabilities, while the thione group may contribute to metal chelation or enzyme inhibition .

Properties

IUPAC Name |

2-(4-ethylphenyl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c1-2-12-3-5-13(6-4-12)11-14(17)15-7-9-16-10-8-15/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITIUZZRCVRTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=S)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296916 | |

| Record name | 2-(4-ethylphenyl)-1-(morpholin-4-yl)ethanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14182-64-0 | |

| Record name | 2-(4-Ethylphenyl)-1-(4-morpholinyl)ethanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14182-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 112673 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014182640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC112673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-ethylphenyl)-1-(morpholin-4-yl)ethanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione typically involves the reaction of 4-ethylbenzaldehyde with morpholine and a sulfur source under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the ethanethione group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione can undergo various chemical reactions, including:

Oxidation: The ethanethione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione with its analogs:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -OC₂H₅, -C₂H₅) increase hydrophobicity (LogP ~2.23) compared to electron-withdrawing groups (e.g., -Cl), which may enhance membrane permeability .

- Molecular Weight : All analogs fall within 250–265 g/mol, suitable for drug-like properties under Lipinski’s rules.

Pharmacological Potential

Although direct bioactivity data for the target compound are unavailable, insights can be drawn from structurally related morpholine derivatives:

- Cytotoxicity : Benzimidazole-morpholine hybrids exhibit moderate cytotoxicity against ovarian cancer cells (ID8 line), with substituents like -CF₃ enhancing potency .

- Structural Influence : Bulky substituents (e.g., -C₂H₅, -OC₂H₅) may improve target binding through hydrophobic interactions, while polar groups (e.g., -CN, -OH) enhance solubility .

Crystallographic and Structural Analysis

The morpholine ring adopts a chair conformation in most analogs, as confirmed by X-ray crystallography using SHELX and ORTEP software . For example, 2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one crystallizes in the monoclinic space group P2₁/c, with bond angles and torsional parameters consistent with minimal ring puckering . Similar analyses could be applied to the target compound to elucidate its 3D conformation.

Biological Activity

2-(4-Ethylphenyl)-1-(morpholin-4-yl)ethanethione is an organic compound characterized by the presence of a morpholine ring and an ethanethione group attached to a 4-ethylphenyl moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in medicinal chemistry.

Physical Properties

- Molecular Weight : 239.35 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to diverse therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. For instance, studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that the compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | References |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of growth | |

| Gram-negative bacteria | Inhibition of growth | ||

| Anticancer | Cancer cell lines | Induction of apoptosis | |

| Cell cycle arrest |

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Study on Anticancer Activity

A recent study focused on the compound's effects on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations of the compound led to a significant reduction in cell viability, with IC50 values around 25 µM after 48 hours of exposure. The study highlighted the compound's ability to induce apoptosis, confirmed by increased caspase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.